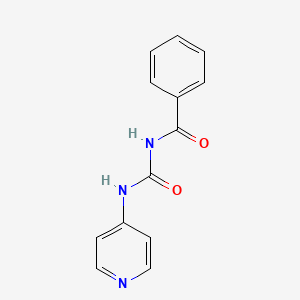

N-(piridin-4-ilcarbamoil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

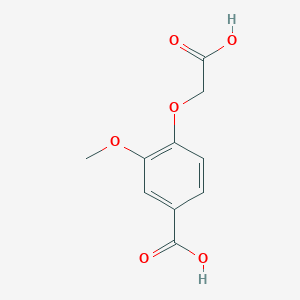

“N-(pyridin-4-ylcarbamoyl)benzamide” is a chemical compound that has been studied in the context of spin-crossover (SCO) cooperativity via amide group hydrogen bonding . It has been incorporated into 2-D Hofmann-type frameworks .

Synthesis Analysis

The synthesis of “N-(pyridin-4-ylcarbamoyl)benzamide” has been reported in the literature . The compound was synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation . Another method involved the use of benzoyl chloride and ammonium thiocyanate in CH2Cl2 solution under solid-liquid phase transfer catalysis .Molecular Structure Analysis

The molecular structure of “N-(pyridin-4-ylcarbamoyl)benzamide” has been analyzed in several studies . The compound has been incorporated into 2-D Hofmann-type frameworks, and structural analyses revealed benpy-guest hydrogen bonding and benpy-benpy aromatic contacts .Chemical Reactions Analysis

The chemical reactions involving “N-(pyridin-4-ylcarbamoyl)benzamide” have been studied . The compound has been used to facilitate spin-crossover (SCO) cooperativity via amide group hydrogen bonding . It has also been used in the synthesis of novel benzamide derivatives .Aplicaciones Científicas De Investigación

- Papel de N-(piridin-4-ilcarbamoil)benzamida: Algunos derivados de este compuesto han sido identificados como activadores de las vías HIF-1 . Específicamente, los compuestos 10b y 10j demostraron una bioactividad inhibitoria significativa en células HepG2. Inducen la expresión de la proteína HIF-1α y del gen diana corriente abajo p21, promoviendo la apoptosis de las células tumorales.

- Evaluación: Estos derivados fueron evaluados por su actividad antituberculosa contra Mycobacterium tuberculosis H37Ra .

Factor 1 Inducible por Hipoxia (HIF-1) Activación

Actividad Antituberculosa

Aplicaciones Antivirales

Mecanismo De Acción

Target of Action

The primary target of N-(pyridin-4-ylcarbamoyl)benzamide is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits, and it plays a crucial role in cellular responses to hypoxia .

Mode of Action

N-(pyridin-4-ylcarbamoyl)benzamide interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in the upregulation of downstream target genes, such as p21 .

Biochemical Pathways

The activation of HIF-1α by N-(pyridin-4-ylcarbamoyl)benzamide affects several biochemical pathways. It promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment . In contrast, HIF-1α overexpression in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Result of Action

The result of N-(pyridin-4-ylcarbamoyl)benzamide’s action is the promotion of tumor cell apoptosis. This is achieved through the upregulation of the expression of cleaved caspase-3 . The compound also induces the expression of the apoptosis factor p21, a general cell cycle inhibitory protein .

Action Environment

The action of N-(pyridin-4-ylcarbamoyl)benzamide is influenced by the hypoxic environment of the tumor cells. The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(pyridin-4-ylcarbamoyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-12(10-4-2-1-3-5-10)16-13(18)15-11-6-8-14-9-7-11/h1-9H,(H2,14,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNWOSDGFWOXAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402834.png)

![N-(tert-butyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2402836.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2402846.png)

![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/no-structure.png)

![9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402855.png)

![4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine](/img/structure/B2402856.png)